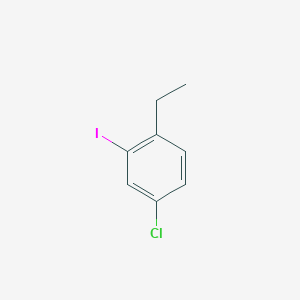
4-Chloro-1-ethyl-2-iodobenzene
Cat. No. B8468950
M. Wt: 266.50 g/mol
InChI Key: LQNNJVRJHRFWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07419984B2
Procedure details


A mixture of sodium periodate (12 g, 56 mmol), iodine (9.5 g, 37 mmol), acetic acid (80 ml) and acetic anhydride (40 ml) was cooled to 0° C. Sulfuric acid (18 ml) was added dropwise followed by 1-chloro-4-ethyl benzene (15 ml, 110 mmol) dropwise. After stirring for 18 hours, a solution of sodium sulfite (20 g) in water (300 ml) was added. The mixture was adjusted to about pH 7 by addition of 50% aqueous sodium hydroxide solution and treated with ethyl acetate (200 ml) and saturated aqueous sodium chloride solution (200 ml). The organic layer was dried over sodium sulfate and concentrated under reduced pressure. The residual oil was purified by vacuum distillation (95-100° C., 5-10 mm) followed by flash chromatography on silica gel eluting with hexane to afford 4-chloro-1-ethyl-2-iodo-benzene (7.5 g, 25% yield) as a colorless oil.











Yield
25%
Identifiers


|
REACTION_CXSMILES
|
I([O-])(=O)(=O)=O.[Na+].[I:7]I.C(OC(=O)C)(=O)C.S(=O)(=O)(O)O.[Cl:21][C:22]1[CH:27]=[CH:26][C:25]([CH2:28][CH3:29])=[CH:24][CH:23]=1.S([O-])([O-])=O.[Na+].[Na+].[OH-].[Na+].[Cl-].[Na+]>O.C(OCC)(=O)C.C(O)(=O)C>[Cl:21][C:22]1[CH:27]=[CH:26][C:25]([CH2:28][CH3:29])=[C:24]([I:7])[CH:23]=1 |f:0.1,6.7.8,9.10,11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
9.5 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)CC
|
Step Five
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residual oil was purified by vacuum distillation (95-100° C., 5-10 mm)
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=C(C=C1)CC)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.5 g | |
| YIELD: PERCENTYIELD | 25% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
